3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
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Overview
Description
3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a chiral oxazolidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate is not fully understood. However, it has been suggested that it acts by inhibiting the activity of enzymes such as DNA topoisomerase II and dihydrofolate reductase. It has also been proposed that it may act by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antitumor properties. In addition, it has been investigated for its potential use in treating diseases such as cancer, tuberculosis, and malaria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate in lab experiments is its high yield of synthesis. It is also relatively easy to purify using column chromatography. However, one of the limitations of using this compound is its potential toxicity, which requires caution when handling it in the laboratory.
Future Directions
There are several future directions for the research on 3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate. One potential direction is to investigate its potential use as a chiral building block in the synthesis of other biologically active compounds. Another direction is to explore its potential use in treating diseases such as cancer, tuberculosis, and malaria. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
There are several methods for synthesizing 3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate, but the most commonly used method is the condensation reaction between benzylamine and 4-methyl-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylic acid. The reaction is usually carried out using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine). The yield of this reaction is usually high, and the product can be purified using column chromatography.
Scientific Research Applications
3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a chiral building block in the synthesis of other biologically active compounds.
properties
CAS RN |
133464-35-4 |
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Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
3-O-benzyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-15(2)16(12(10-21-15)13(17)19-3)14(18)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1 |
InChI Key |
NOPUZHXGIBFGAH-GFCCVEGCSA-N |
Isomeric SMILES |
CC1(N([C@H](CO1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
SMILES |
CC1(N(C(CO1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(N(C(CO1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
synonyms |
(R)-3-BENZYL 4-METHYL 2,2-DIMETHYLOXAZOLIDINE-3,4-DICARBOXYLATE |
Origin of Product |
United States |
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